2-Methylpropyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
ISOBUTYL 4-(3,4-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, multiple methoxy groups, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOBUTYL 4-(3,4-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the methoxy groups and the carboxylate ester. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ISOBUTYL 4-(3,4-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of functionalized quinoline compounds.
Scientific Research Applications
ISOBUTYL 4-(3,4-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its bioactive properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ISOBUTYL 4-(3,4-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways and leading to therapeutic effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)butyric acid: Another compound with methoxy groups and a carboxylate ester, but with a different core structure.
3,4-Dimethoxyphenylacetic acid: Shares the methoxyphenyl moiety but differs in the rest of the structure.
Uniqueness
ISOBUTYL 4-(3,4-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its quinoline core and the specific arrangement of functional groups
Properties
Molecular Formula |
C25H33NO5 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-methylpropyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H33NO5/c1-14(2)13-31-24(28)21-15(3)26-17-11-25(4,5)12-18(27)23(17)22(21)16-8-9-19(29-6)20(10-16)30-7/h8-10,14,22,26H,11-13H2,1-7H3 |
InChI Key |
XMBAVTARULETSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)OC)C(=O)OCC(C)C |
Origin of Product |
United States |
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